molecular formula C25H15NO9 B12278873 Flurescein-NHS ester

Flurescein-NHS ester

Cat. No.: B12278873
M. Wt: 473.4 g/mol
InChI Key: LXFOCXWFKJWFEP-UHFFFAOYSA-N
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Description

Fluorescein-NHS ester, also known as 5-(and 6-)carboxyfluorescein succinimidyl ester, is a derivative of fluorescein dye. It is widely used in biochemical applications for labeling proteins, peptides, and other molecules. The compound is known for its high reactivity with primary amines, forming stable amide bonds, and its strong fluorescence properties, making it an essential tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescein-NHS ester involves the reaction of fluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The resulting product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of Fluorescein-NHS ester follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then packaged and stored under conditions that protect it from moisture and light, as it is sensitive to hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct .

Common Reagents and Conditions

Major Products

The major product of the reaction is a fluorescein-labeled molecule, which retains the fluorescent properties of fluorescein. This product is used in various analytical and diagnostic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fluorescein-NHS ester involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond between the fluorescein molecule and the target molecule. This covalent attachment allows the labeled molecule to be detected through fluorescence, as fluorescein exhibits strong fluorescence properties with excitation and emission wavelengths of 494 nm and 518 nm, respectively .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein isothiocyanate (FITC): Another derivative of fluorescein used for labeling proteins and other molecules.

    BODIPY FL NHS ester: A bright green fluorescent dye with similar excitation and emission properties to fluorescein.

Uniqueness

Fluorescein-NHS ester is unique in its high specificity for primary amines and the stability of the resulting amide bond. Compared to FITC, Fluorescein-NHS ester provides a more stable linkage and is less prone to hydrolysis. Additionally, its strong fluorescence and compatibility with various analytical techniques make it a versatile tool in scientific research .

Properties

Molecular Formula

C25H15NO9

Molecular Weight

473.4 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30/h1-6,9-11,27H,7-8H2,(H,31,32)

InChI Key

LXFOCXWFKJWFEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O

Origin of Product

United States

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